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molecular formula C14H21BBrNO2 B1284306 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane CAS No. 1257641-07-8

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane

Cat. No. B1284306
M. Wt: 326.04 g/mol
InChI Key: OLNVCXQNTXWSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440994B2

Procedure details

To a solution of 2-(2′-bromophenyl)-6-butyl[1,3,6,2]dioxazaborocan (93.1 g, 277.1 mmol) in THF (2.3 L) at −78° C. was added n-BuLi (133.0 mL, 2.5M in hexane, 332.5 mmol, 1.2 equiv.) dropwise via a syringe over a period of 10 min while maintaining reaction temperature at −78° C. After the addition the reaction solution was stirred for 20 min at −78° C. before acetone (23.2 mL, 387.9 mmol, 1.4 equiv.) was added dropwise via a syringe over a period of 10 min while maintaining the reaction temperature at −78° C. The resulting mixture was allowed to stir for 20 min at −78° C. then warm to room temperature gradually. Once the reaction vessel reached room temperature, 6N HCl solution (1 L) was added and the mixture was stirred for an additional 30 min. The mixture was extracted with EtOAc (3×). The EtOAc extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. The light yellow oil was then subjected to flash chromatography (Isco Companion, 80 g SiO2 cartridge, solid loaded SiO2, neat heptanes to 20:80 EtOAc gradient at 60 ml/min for 90 min). The title compound was recovered as clear colorless oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.44 (s, 6 H) 7.31 (d, J=1.1 Hz, 1 H) 7.38-7.47 (m, 2 H) 7.66 (d, J=7.2 Hz, 1 H) 8.99 (s, 1 H). Amount obtained: 16.9 g (37.7% yield).
Quantity
93.1 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 L
Type
solvent
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]1[O:15][CH2:14][CH2:13]N(CCCC)CC[O:9]1.[Li][CH2:21]CCC.CC(C)=O.Cl>C1COCC1>[CH3:21][C:14]1([CH3:13])[O:15][B:8]([OH:9])[C:3]2[CH:2]=[CH:7][CH:6]=[CH:5][C:4]1=2

Inputs

Step One
Name
Quantity
93.1 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)B1OCCN(CCO1)CCCC
Name
Quantity
133 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2.3 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
23.2 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 20 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
reaction temperature at −78° C
ADDITION
Type
ADDITION
Details
After the addition the reaction solution
ADDITION
Type
ADDITION
Details
was added dropwise via a syringe over a period of 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
then warm to room temperature gradually
CUSTOM
Type
CUSTOM
Details
reached room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was then subjected to flash chromatography (Isco Companion, 80 g SiO2 cartridge, solid loaded SiO2, neat heptanes to 20:80 EtOAc gradient at 60 ml/min for 90 min)
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The title compound was recovered as clear colorless oil
CUSTOM
Type
CUSTOM
Details
Amount obtained

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CC1(C2=C(B(O1)O)C=CC=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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